5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide 5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034258-11-0
VCID: VC4665556
InChI: InChI=1S/C12H8ClN3OS/c13-11-2-1-10(18-11)12(17)15-8-4-6-16-9(7-8)3-5-14-16/h1-7H,(H,15,17)
SMILES: C1=CN2C(=CC=N2)C=C1NC(=O)C3=CC=C(S3)Cl
Molecular Formula: C12H8ClN3OS
Molecular Weight: 277.73

5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide

CAS No.: 2034258-11-0

Cat. No.: VC4665556

Molecular Formula: C12H8ClN3OS

Molecular Weight: 277.73

* For research use only. Not for human or veterinary use.

5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide - 2034258-11-0

Specification

CAS No. 2034258-11-0
Molecular Formula C12H8ClN3OS
Molecular Weight 277.73
IUPAC Name 5-chloro-N-pyrazolo[1,5-a]pyridin-5-ylthiophene-2-carboxamide
Standard InChI InChI=1S/C12H8ClN3OS/c13-11-2-1-10(18-11)12(17)15-8-4-6-16-9(7-8)3-5-14-16/h1-7H,(H,15,17)
Standard InChI Key KWAJJOZBRIGOOJ-UHFFFAOYSA-N
SMILES C1=CN2C(=CC=N2)C=C1NC(=O)C3=CC=C(S3)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s molecular formula is C₁₂H₈ClN₃OS, with a molar mass of 277.73 g/mol. Its IUPAC name, 5-chloro-N-pyrazolo[1,5-a]pyridin-5-ylthiophene-2-carboxamide, reflects the integration of a chlorinated thiophene ring and a pyrazolopyridine system. Key identifiers include:

PropertyValue
CAS No.2034258-11-0
SMILESC1=CN2C(=CC=N2)C=C1NC(=O)C3=CC=C(S3)Cl
InChIKeyKWAJJOZBRIGOOJ-UHFFFAOYSA-N
PubChem CID86266858

The thiophene ring’s electron-withdrawing chlorine substituent enhances electrophilic reactivity, while the pyrazolopyridine moiety contributes to π-π stacking interactions in biological targets .

Spectroscopic and Physicochemical Data

Although solubility data remain unpublished, analogous pyrazolopyridine derivatives exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Nuclear magnetic resonance (NMR) patterns for related compounds suggest distinct proton environments:

  • Pyrazolo[1,5-a]pyridine protons: δ 5.81 (s, 1H, aromatic), 7.96 (s, 1H, NH) .

  • Thiophene protons: δ 7.3–7.5 ppm (multiplet, 2H) .

Mass spectrometry (MS) data for the compound are unavailable, but similar structures show molecular ion peaks at m/z 277–293 [M+H]⁺ .

Synthesis and Optimization

Yield Optimization Strategies

Comparative studies demonstrate that:

  • Solvent selection: Ethanol outperforms chloroform in minimizing side reactions .

  • Catalytic additives: Trifluoroacetic acid (TFA) enhances reaction rates but reduces selectivity above 2 equiv .

Reactivity and Functionalization

Electrophilic Substitution

The chlorothiophene moiety undergoes regioselective substitutions:

  • Suzuki coupling: Pd-catalyzed arylation at C4 of the thiophene ring .

  • Nucleophilic displacement: Replacement of chlorine with amines or thiols under basic conditions.

Stability Profiles

Biological Activity and Mechanisms

Antimicrobial Effects

While direct data are lacking, structurally related pyrazole-4-carboxamides exhibit EC₅₀ values of 5.2–17.6 mg/L against Gibberella zeae and Verticillium dahliae, implying potential fungicidal applications .

Future Research Directions

Pharmacokinetic Studies

  • ADMET profiling: Prioritize assays for cytochrome P450 inhibition and plasma protein binding.

  • Formulation development: Explore nanoencapsulation to address solubility limitations.

Target Identification

High-throughput screening against kinase libraries (e.g., EGFR, VEGFR) could elucidate additional mechanisms .

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